Cannabigerol (CBG) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a precursor to other cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBG plays a crucial role in the biosynthetic pathway of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] CBG is gaining increasing attention in scientific research due to its diverse pharmacological properties, highlighting its potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cannabigerol is primarily sourced from Cannabis sativa, where it is produced in small quantities (typically less than 1% of the plant's dry weight). The compound is synthesized from its acidic precursor, cannabigerolic acid, which itself is derived from the combination of olivetolic acid and geranyl pyrophosphate during the plant's biosynthetic processes .
Cannabigerol belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans. It is categorized as a non-psychoactive cannabinoid, distinguishing it from others like tetrahydrocannabinol, which produces psychoactive effects.
Cannabigerol can be synthesized through several methods, including chemical synthesis and biosynthesis using engineered microorganisms.
The chemical synthesis typically requires specific conditions involving acidic catalysts and controlled temperatures to optimize yield and purity. In contrast, biosynthetic methods focus on optimizing metabolic pathways within microorganisms to increase cannabinoid production.
Cannabigerol has a molecular formula of and a molar mass of 316.48 g/mol. Its systematic name according to IUPAC nomenclature is 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol .
The molecular structure features a pentyl side chain attached to a phenolic ring, contributing to its unique chemical properties and biological activity.
Cannabigerol undergoes various chemical reactions that are essential for its synthesis and transformation into other cannabinoids:
The synthetic pathways often involve multiple steps requiring precise control over reaction conditions (temperature, pH, catalyst concentration) to ensure high yields and minimize by-products.
Cannabigerol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2), although it exhibits lower affinity compared to tetrahydrocannabinol . It also interacts with various ion channels such as TRP channels, influencing physiological responses like pain perception and inflammation.
Research indicates that cannabigerol may act as an agonist at certain receptors while exhibiting antagonist properties at others (e.g., TRPM8), suggesting a complex mechanism that contributes to its therapeutic potential .
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis, which provide insights into its thermal properties .
Cannabigerol has garnered interest for its potential therapeutic applications:
The ongoing research into cannabigerol's pharmacological properties highlights its potential as a versatile compound in both medicinal chemistry and therapeutic applications.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: